![molecular formula C28H29ClN6 B11037789 4-[4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11037789.png)
4-[4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
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Overview
Description
4-[4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
The synthesis of 4-[4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves several steps. One common method is the cyclocondensation reaction of 2-guanidinobenzimidazoles with various ketones . The reaction typically requires the presence of a base such as piperidine and is carried out under reflux conditions. The yields of the products can range from 40% to 95%, depending on the specific reaction conditions and substrates used .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common reagents used in these reactions include hydrogen sulfide, ammonium acetate, and various ketones . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:
Medicinal Chemistry: It has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme targeted in cancer therapy.
Biological Studies: The compound’s antibacterial and antifungal properties make it a candidate for studying microbial resistance and developing new antibiotics.
Industrial Applications: Its unique structure allows for the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides . By inhibiting DHFR, the compound can disrupt DNA synthesis and cell division, making it a potential anticancer agent. The molecular targets and pathways involved include the folate pathway and various cellular processes dependent on nucleotide synthesis .
Comparison with Similar Compounds
Similar compounds include other derivatives of [1,3,5]triazino[1,2-a]benzimidazole, such as 4,4-dialkyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amines . These compounds share similar structural features and biological activities but differ in their specific substituents and functional groups. The uniqueness of 4-[4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine lies in its specific combination of a chlorophenyl group and a tetrahydroquinoline ring, which may confer distinct biological properties .
Properties
Molecular Formula |
C28H29ClN6 |
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Molecular Weight |
485.0 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-1,2,2,4-tetramethyl-3H-quinolin-6-yl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C28H29ClN6/c1-27(2)16-28(3,18-10-12-19(29)13-11-18)20-15-17(9-14-22(20)34(27)4)24-32-25(30)33-26-31-21-7-5-6-8-23(21)35(24)26/h5-15,24H,16H2,1-4H3,(H3,30,31,32,33) |
InChI Key |
USZDCTRDSXBCQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(N1C)C=CC(=C2)C3N=C(NC4=NC5=CC=CC=C5N34)N)(C)C6=CC=C(C=C6)Cl)C |
Origin of Product |
United States |
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